molecular formula C8H4BrF3O2 B1278927 3-Bromo-5-(trifluoromethyl)benzoic acid CAS No. 328-67-6

3-Bromo-5-(trifluoromethyl)benzoic acid

Cat. No. B1278927
CAS RN: 328-67-6
M. Wt: 269.01 g/mol
InChI Key: AMZBKZQMAZWIJM-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)benzoic acid (3-Br-5-TMB) is a trifluoromethyl-substituted benzoic acid, which is a type of carboxylic acid. It is a colorless solid that is used in a variety of applications, including synthesis, research, and lab experiments. 3-Br-5-TMB has a wide range of uses due to its unique properties, such as its solubility in organic solvents, its low melting point, and its ability to form complexes with metal ions.

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, 3-Bromo-5-(trifluoromethyl)benzoic acid is used as a standard or reference compound in various chromatographic and spectroscopic methods. Its unique structure allows for the study of halogen bonding interactions and the effects of electron-withdrawing groups on acid strength and reactivity .

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of bioactive molecules. The trifluoromethyl group can increase the metabolic stability of pharmaceuticals, and the bromine atom is a versatile handle for cross-coupling reactions to create diverse organic frameworks .

Material Science

In material science, 3-Bromo-5-(trifluoromethyl)benzoic acid can be used to modify the surface properties of materials. It can introduce polar functional groups onto polymer surfaces, enhancing adhesion or altering wettability .

Molecular Biology & Functional Genomics

Researchers utilize this compound in molecular biology to study gene expression. The benzoic acid moiety can be incorporated into small molecule inhibitors that regulate transcription factors or other proteins involved in gene regulation .

Environmental Testing

Due to its halogenated nature, 3-Bromo-5-(trifluoromethyl)benzoic acid is a candidate for environmental fate studies. It helps in understanding the degradation pathways and persistence of halogenated organic compounds in the environment .

Development of Diagnostic Agents

The compound’s ability to accept and donate electrons makes it suitable for the development of diagnostic agents, particularly in designing contrast agents for imaging techniques like MRI .

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZBKZQMAZWIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454763
Record name 3-Bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)benzoic acid

CAS RN

328-67-6
Record name 3-Bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-(trifluoromethyl)benzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 3-amino-5-(trifluoromethyl)benzoic acid (7.90 gm, 38.5 mmol) in a mixture of hydrobromic acid (43% w/v, 100 mL) and water (100 mL) at 0° C. was slowly added a solution of sodium nitrite (7.97 gm, 0.116 mol) in water (50 mL). After 1 hour the inhomogeneous yellow liquid was added to a solution of copper (II) bromide (16.44 gm, 0.115 mol) in water (100 mL) and the mixture was stirred at room temperature for 16 hours. The mixture was extracted with diethyl ether (250 mL), the aqueous layer was separated and extracted with diethyl ether (3×75 mL). The combined organic layers were dried with anhydrous sodium sulfate and the solvent removed under vacuum to give the title compound as a yellow solid (9.0 gm, 87%) which was used in the following reaction without further purification.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
7.97 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
16.44 g
Type
catalyst
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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